molecular formula C15H15FN2O4 B8309074 1-Cyclopropyl-6-fluoro-7-(2-hydroxyethylamino)-4-oxo-quinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-7-(2-hydroxyethylamino)-4-oxo-quinoline-3-carboxylic acid

Cat. No.: B8309074
M. Wt: 306.29 g/mol
InChI Key: HJEVNLHQTYIXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-6-fluoro-7-(2-hydroxyethylamino)-4-oxo-quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15FN2O4 and its molecular weight is 306.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15FN2O4

Molecular Weight

306.29 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2-hydroxyethylamino)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H15FN2O4/c16-11-5-9-13(6-12(11)17-3-4-19)18(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,17,19H,1-4H2,(H,21,22)

InChI Key

HJEVNLHQTYIXFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCO)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethanolamine (55.5 ml) in N-methyl pyrrolidinone (500 ml) at 95° C., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (50.0 g) was slowly added under vigorous stirring. The temperature was increased to 105° C. and the reaction mixture was stirred at this temperature for 22 hours. The reaction mixture was cooled to about 60° C. and poured into MeOH (800 ml). This mixture was stirred in an ice bath and the precipitate was filtered off and dried affording a mixture of Intermediate 29A and Intermediate 29B (49 g ) in a 1:1 ratio.
Quantity
55.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 29A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 29B
Quantity
49 g
Type
reactant
Reaction Step Three

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